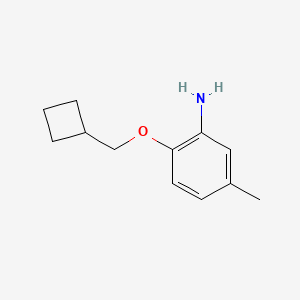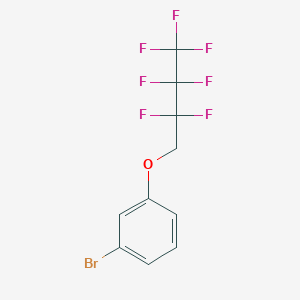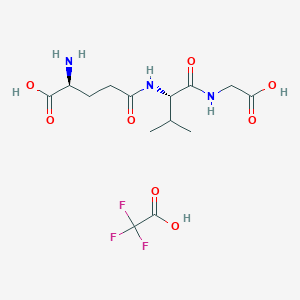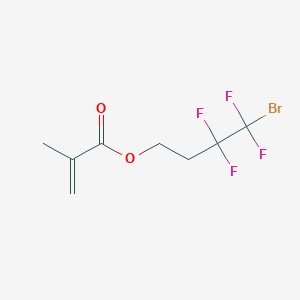![molecular formula C8H11ClN4O B12081332 N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)
N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chloroethylidene group, and a pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide typically involves the reaction of 1-methylpyrrole-2-carboxylic acid with appropriate reagents to introduce the amino and chloroethylidene groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
化学反応の分析
Types of Reactions
N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
科学的研究の応用
N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other amino and chloroethylidene derivatives of pyrrole, such as:
- N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-ethylpyrrole-2-carboxamide
- N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-propylpyrrole-2-carboxamide
Uniqueness
N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C8H11ClN4O |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C8H11ClN4O/c1-13-4-2-3-6(13)8(14)12-11-7(10)5-9/h2-4H,5H2,1H3,(H2,10,11)(H,12,14) |
InChIキー |
LMWFBBJCJCTHMT-UHFFFAOYSA-N |
異性体SMILES |
CN1C=CC=C1C(=O)N/N=C(/CCl)\N |
正規SMILES |
CN1C=CC=C1C(=O)NN=C(CCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)

